E3 リガーゼリガンドリンカーコンジュゲート 1

概要

説明

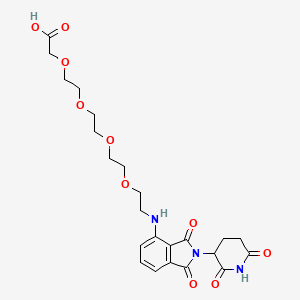

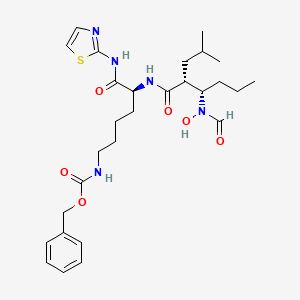

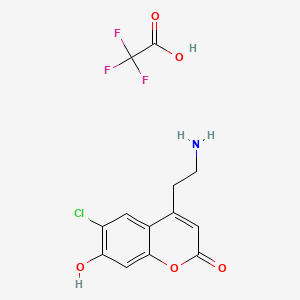

ポマリドミド-PEG4-C-COOHは、ポマリドミドベースのセレブロンリガンドと4ユニットのポリエチレングリコールリンカーを組み合わせた合成E3リガーゼリガンド-リンカーコンジュゲートです。 この化合物は、主に標的タンパク質分解キメラ(PROTAC)技術で使用されており、標的タンパク質分解のための新しいアプローチです .

科学的研究の応用

Pomalidomide-PEG4-C-COOH has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and drug delivery systems

作用機序

ポマリドミド-PEG4-C-COOHは、標的タンパク質のユビキチン化とそれに続く分解を促進するE3リガーゼセレブロンを募集することによって効果を発揮します。 ポリエチレングリコールリンカーは、化合物の溶解性と安定性を高め、分子標的に効果的に到達して相互作用できるようにします .

生化学分析

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 1 interacts with various enzymes and proteins. It incorporates a ligand for the E3 ubiquitin ligase, which is responsible for the ubiquitination of proteins, marking them for degradation . The nature of these interactions involves the binding of the ligand to the E3 ubiquitin ligase, facilitating the ubiquitination process .

Cellular Effects

E3 Ligase Ligand-Linker Conjugates 1 has significant effects on various types of cells and cellular processes. It influences cell function by targeting specific proteins for ubiquitination and degradation, thereby altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of E3 Ligase Ligand-Linker Conjugates 1 is through its interaction with the E3 ubiquitin ligase. It binds to the ligase, enabling the ubiquitination of target proteins. This leads to the degradation of these proteins, resulting in changes in gene expression and cellular functions .

Metabolic Pathways

E3 Ligase Ligand-Linker Conjugates 1 is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells. It interacts with the E3 ubiquitin ligase in this pathway, facilitating the ubiquitination and subsequent degradation of target proteins .

Subcellular Localization

The subcellular localization of E3 Ligase Ligand-Linker Conjugates 1 is associated with the E3 ubiquitin ligase, which is typically found in the cytoplasm and nucleus of cells

準備方法

合成経路と反応条件

ポマリドミド-PEG4-C-COOHの調製には、ポマリドミドとカルボン酸基で終わるポリエチレングリコールリンカーの結合が含まれます。合成経路には通常、次の手順が含まれます。

ポマリドミドの活性化: ポマリドミドは、最初に適切な試薬と反応させて、中間体を形成することによって活性化されます。

リンカーの付加: 活性化されたポマリドミドを次に、制御された条件下でポリエチレングリコールリンカーと反応させて、コンジュゲートを形成します。

工業生産方法

ポマリドミド-PEG4-C-COOHの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには、以下が含まれます。

バルク合成: 大量のポマリドミドとポリエチレングリコールリンカーが合成され、貯蔵されます。

自動反応システム: 自動システムを使用して、反応条件を制御し、一貫性を確保します。

化学反応の分析

反応の種類

ポマリドミド-PEG4-C-COOHは、さまざまな化学反応を起こします。これには、以下が含まれます。

置換反応: カルボン酸基は、求核剤との置換反応に参加できます。

酸化と還元: この化合物は、特定の条件下で酸化と還元反応を起こすことができます.

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやアルコールなどの求核剤が含まれます。条件は通常、穏やかな温度と中性pHです。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応により、アミド誘導体が生成される可能性があります .

科学研究への応用

ポマリドミド-PEG4-C-COOHは、標的タンパク質分解のためのPROTACの合成など、幅広い科学研究への応用があります。

化学: 標的タンパク質分解のためのPROTACの合成に使用されます。

生物学: タンパク質-タンパク質相互作用や細胞シグナル伝達経路を伴う研究に使用されます。

医学: がんや神経変性疾患などのさまざまな疾患の治療における可能性が調査されています。

類似化合物との比較

類似化合物

タリドミド-PEG4-C-COOH: 類似の構造ですが、タリドミドをリガンドとして使用しています。

レナリドミド-PEG4-C-COOH: レナリドミドをリガンドとして使用しています。

ポマリドミド-PEG1-CO2H: より短いポリエチレングリコールリンカーが含まれています .

独自性

ポマリドミド-PEG4-C-COOHは、ポマリドミドと4ユニットのポリエチレングリコールリンカーを組み合わせた独自の構造であるため、PROTAC技術での使用に最適な溶解性と安定性を提供します。 これは、標的タンパク質分解アプリケーションで特に効果的です .

特性

IUPAC Name |

2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUDUQJSKVKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

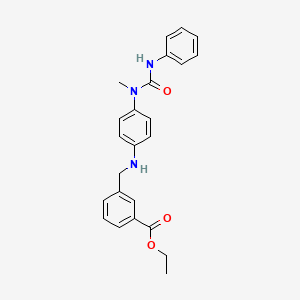

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

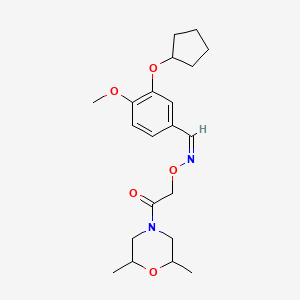

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)